molecular formula C14H27NO3S B2533567 2-ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}butanamide CAS No. 2320604-89-3

2-ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}butanamide

Cat. No.: B2533567
CAS No.: 2320604-89-3
M. Wt: 289.43
InChI Key: YOBOGZULEGLBCC-UHFFFAOYSA-N
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Description

2-ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thian ring, an ethyl group, and a hydroxyethoxy group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}butanamide typically involves multiple steps, including the formation of the thian ring and the subsequent attachment of the hydroxyethoxy and ethyl groups. Common reagents used in these reactions include thionyl chloride, ethylene glycol, and butanoyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in the production process. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}butanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophilic reagents like sodium hydroxide or halogenating agents like thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}butanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and enzyme activity.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 2-ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}butanamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering signal transduction pathways, or modulating gene expression. The exact mechanism depends on the context of its application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone
  • 2-hydroxy-1-(4-(2-hydroxyethoxy)phenyl)-2-methyl-1-propanone

Uniqueness

2-ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}butanamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological systems in ways that similar compounds may not, making it a valuable compound for research and development.

Properties

IUPAC Name

2-ethyl-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3S/c1-3-12(4-2)13(17)15-11-14(18-8-7-16)5-9-19-10-6-14/h12,16H,3-11H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBOGZULEGLBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCC1(CCSCC1)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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